molecular formula C7H12N2O B585398 N-Nitroso-3-azabicyclo[3.3.0]octane-d4 CAS No. 1346604-35-0

N-Nitroso-3-azabicyclo[3.3.0]octane-d4

Cat. No.: B585398
CAS No.: 1346604-35-0
M. Wt: 144.21
InChI Key: FSCBDDOKZIRLCN-CQOLUAMGSA-N
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Description

Contextualization of N-Nitroso Compounds in Contemporary Chemistry

N-nitroso compounds are a class of organic molecules characterized by the presence of a nitroso functional group (–N=O) attached to a nitrogen atom. wikipedia.orgbritannica.com This group of compounds is diverse and has been the subject of extensive research due to their chemical properties and significant presence in various environments. researchgate.net They can be formed from the reaction of nitrite (B80452) with secondary amines or amides. nih.gov

In contemporary chemistry, N-nitroso compounds, particularly nitrosamines, are studied for several reasons. They are known for their potent biological activity, which has led to concerns about their presence as contaminants in food, water, pharmaceuticals, and industrial settings. researchgate.netnih.gov Consequently, a significant area of research is dedicated to the detection, quantification, and remediation of these compounds. nih.gov From a synthetic chemistry perspective, the N-nitroso group can be involved in various chemical transformations and has been studied for its reactivity. nih.gov The chemistry and metabolism of nitrosamines are critical areas of investigation to understand their mechanisms of action at a molecular level. researchgate.net

Significance of the Azabicyclo[3.3.0]octane Scaffold in Organic Chemistry

The azabicyclo[3.3.0]octane scaffold is a bicyclic ring system that is considered a "privileged structural motif" in medicinal chemistry. researchgate.net This framework is present in numerous biologically active molecules and natural products. Its rigid, three-dimensional structure provides a defined orientation for functional groups, which can lead to high-affinity interactions with biological targets like enzymes and receptors.

The synthesis of this scaffold is an active area of research in organic chemistry, with various methods developed to construct this specific ring system efficiently. researchgate.netmetu.edu.tr Derivatives of the azabicyclo[3.3.0]octane core have been investigated for a range of potential pharmaceutical applications. For instance, certain derivatives have been synthesized and evaluated for nootropic effects, which are related to the improvement of cognitive function. nih.gov The unique structural and conformational properties of this scaffold make it a valuable building block in the design and discovery of new therapeutic agents. ontosight.aibenthamdirect.com

Role of Deuterium (B1214612) Labeling in Advanced Isotopic Investigations of Chemical Compounds

Deuterium labeling is a technique in which one or more hydrogen atoms in a molecule are replaced by deuterium (²H or D), a stable, heavy isotope of hydrogen. musechem.comclearsynth.com This substitution is a powerful tool in advanced chemical and biomedical research because, while deuterated compounds are chemically very similar to their non-labeled counterparts, the increased mass of deuterium alters certain physical properties. clearsynth.com

A key consequence of deuterium substitution is the kinetic isotope effect (KIE), where bonds involving deuterium (e.g., C-D) have a lower vibrational frequency and higher activation energy for bond cleavage compared to their hydrogen (C-H) equivalents. acs.org This can lead to a slower rate of metabolic degradation for deuterated molecules, a property explored in drug development to improve pharmacokinetic profiles. acs.orgsymeres.com

Furthermore, deuterium-labeled compounds are indispensable in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. hwb.gov.in They are frequently used as internal standards in MS-based assays to ensure accurate quantification of the non-labeled analyte in complex biological matrices. acs.org This is because the labeled standard behaves almost identically to the analyte during sample preparation and analysis but is distinguishable by its higher mass. hwb.gov.in Isotopic labeling also provides detailed insights into metabolic pathways, allowing researchers to trace the fate of molecules in biological systems. musechem.comclearsynth.com

Research Objectives for N-Nitroso-3-azabicyclo[3.3.0]octane-d4

The primary research objective for this compound is to serve as a stable isotope-labeled internal standard for the accurate quantification of its non-labeled counterpart, N-Nitroso-3-azabicyclo[3.3.0]octane. The unlabeled compound has been identified as a potentially carcinogenic impurity that can be formed during certain chemical manufacturing processes, such as in the synthesis of the antidiabetic drug gliclazide. google.com

Given the regulatory importance of controlling such impurities, sensitive and accurate analytical methods are required to detect and quantify their presence at trace levels. The use of this compound in techniques like liquid chromatography-mass spectrometry (LC-MS) allows for precise measurement by correcting for variations during sample handling and analysis.

Additionally, this deuterated compound can be used in metabolic studies to investigate the biotransformation and fate of N-Nitroso-3-azabicyclo[3.3.0]octane in vitro or in vivo. By tracing the labeled molecule, researchers can identify potential metabolites and elucidate metabolic pathways, which is crucial for understanding the toxicology of the compound. It is designated for research and analytical applications only. medchemexpress.eu

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1346604-35-0 sigmaaldrich.compharmaffiliates.com
Molecular Formula C₇H₈D₄N₂O scbt.com
Molecular Weight 144.2 g/mol pharmaffiliates.comscbt.com
IUPAC Name 2-nitrosooctahydrocyclopenta[c]pyrrole-1,1,3,3-d4 sigmaaldrich.com
Alternate Names Octahydro-2-nitrosocyclopenta[c]pyrrole-d4; 3-Nitroso-3-azabicyclo[3.3.0]octane-d4 scbt.com
Purity 95% sigmaaldrich.com
Storage Temperature 2-8 °C sigmaaldrich.com

Properties

CAS No.

1346604-35-0

Molecular Formula

C7H12N2O

Molecular Weight

144.21

IUPAC Name

1,1,3,3-tetradeuterio-2-nitroso-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole

InChI

InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/i4D2,5D2

InChI Key

FSCBDDOKZIRLCN-CQOLUAMGSA-N

SMILES

C1CC2CN(CC2C1)N=O

Synonyms

Octahydro-2-nitrosocyclopenta[c]pyrrole-d4;  3-Nitroso-3-azabicyclo[3.3.0]octane-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation

Historical Overview of N-Nitrosation Reactions for Secondary Amines

The N-nitrosation of secondary amines is a well-established chemical transformation, historically significant due to its relevance in both synthetic chemistry and toxicology. researchgate.net The reaction typically involves the treatment of a secondary amine with a nitrosating agent, most commonly nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) (NaNO2) under acidic conditions. ccsnorway.comnih.govsci-hub.se The reaction's efficiency is highly pH-dependent; while the process is enhanced at acidic pH, very low pH can be less reactive due to the protonation of the amine, which reduces its nucleophilicity. nih.gov

The mechanism involves the formation of a nitrosating species, such as the nitrosonium ion (NO+), dinitrogen trioxide (N2O3), or nitrosyl chloride (NOCl), from nitrous acid. nih.govsci-hub.se The secondary amine then acts as a nucleophile, attacking the nitrosating agent to form an N-nitrosamine. sci-hub.se Secondary amines are considered the most reactive precursors for stable nitrosamines. ccsnorway.comnih.gov Over the years, various nitrosating agents have been developed to carry out this transformation under milder conditions. For instance, a combination of p-toluenesulfonic acid (p-TSA) and sodium nitrite has been used as an effective nitrosating system under heterogeneous conditions. researchgate.net Other reactive nitrogen species, such as peroxynitrite, have also been shown to convert secondary amines into both N-nitrosamines and N-nitramines. nih.gov

Targeted Synthesis of the Azabicyclo[3.3.0]octane Core

The azabicyclo[3.3.0]octane framework, also known as a pyrrolizidine (B1209537) skeleton, is a privileged structural motif found in various natural products and pharmaceutically active compounds. nih.govresearchgate.netnih.gov Its synthesis requires strategic ring-closing methods to construct the fused five-membered ring system with control over stereochemistry.

The construction of the azabicyclo[3.3.0]octane core has been achieved through various innovative ring-closing strategies, often with a focus on controlling the diastereoselectivity of the final bicyclic structure.

Intramolecular Cyclization: A facile intramolecular Mitsunobu reaction has been employed to create the trans-fused azabicyclo[3.3.0]octane core, a challenging stereochemical arrangement. nih.govnih.gov

Reductive Amination/Cyclization: One-pot sequences involving diastereoselective reductive amination followed by cyclization have been developed, providing an efficient route to the bicyclic system. researchgate.netscielo.br

Domino and Cascade Reactions: Modern synthetic methods utilize domino protocols, such as palladium-photoredox relay catalysis, to enable the single-step construction of the azabicyclo[3.3.0]octane framework from linear precursors. researchgate.net Allenyl azide (B81097) cascade cyclizations have also been applied to form the core structure with excellent stereochemical control. nih.gov

Photocyclization: Decarboxylative photocyclization of specific precursors can lead to the formation of the bicyclic core, with studies indicating high noninduced diastereoselectivity in the process. acs.orgnih.gov

These methods highlight the diverse approaches chemists have taken to assemble this important bicyclic system, with an emphasis on efficiency and stereocontrol.

The successful synthesis of the azabicyclo[3.3.0]octane core relies heavily on the rational design of acyclic or monocyclic precursors that are primed for the key ring-closing step. An efficient synthesis of a 3-azabicyclo[3.3.0]octane derivative was achieved in seven steps from commercially available starting materials, with key steps including the intramolecular ring opening of an epoxide and a Baeyer-Villiger oxidation. core.ac.uk

Another approach begins with 1,7-dichloro-4-heptanone, which undergoes a one-step reaction to form a 5-nitromethyl-1-azabicyclo[3.3.0]octane intermediate under mild conditions. nih.govpharm.or.jp This intermediate can then be catalytically hydrogenated to the corresponding aminomethyl derivative, showcasing a practical derivatization strategy. pharm.or.jp Convergent syntheses have also been described, for example, in the diastereoselective synthesis of a complex ACE inhibitor containing the (1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid moiety. nih.gov The design of these precursors is critical as it dictates the feasibility of the cyclization and the stereochemical outcome of the final product.

Deuterium (B1214612) Labeling Techniques for N-Nitroso-3-azabicyclo[3.3.0]octane-d4

The synthesis of this compound involves the introduction of four deuterium atoms into the molecule. medchemexpress.commedchemexpress.compharmaffiliates.com This is typically achieved by first preparing a deuterated version of the 3-azabicyclo[3.3.0]octane precursor, followed by the N-nitrosation step. Stable isotope-labeled compounds are invaluable as internal standards in quantitative mass spectrometry-based analyses. adventchembio.comrsc.org

Site-specific deuteration is crucial for creating isotopically labeled standards with well-defined structures. While classical methods often require pre-functionalized starting materials, modern techniques focus on the direct replacement of C-H bonds with C-D bonds. snnu.edu.cnresearchgate.net

Hydrogen Isotope Exchange (HIE) is one of the most common and efficient methods for site-selective deuteration. researchgate.netrsc.org This approach, often catalyzed by transition metals, allows for the late-stage introduction of deuterium directly into C-H bonds without the need for extensive synthetic modifications. nih.gov For instance, silver-catalyzed C-H bond deuteration has been shown to be effective for five-membered aromatic heterocycles using low-cost deuterium sources like CH3OD. nih.gov Other catalytic systems, such as those based on copper, can achieve degree-controlled deacylative deuteration at specific alkyl positions using D2O as the deuterium source. nih.gov These methods provide powerful tools for precisely installing deuterium atoms onto a target molecule's scaffold before the final nitrosation step.

After synthesis, it is essential to verify the number and location of the incorporated deuterium atoms and to quantify the isotopic purity of the final product. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard strategy for this evaluation. rsc.org

Mass Spectrometry (MS): HR-MS is used to determine the mass of the labeled compound. The mass shift compared to the unlabeled analogue confirms the number of deuterium atoms incorporated. By analyzing the isotopic cluster, the percentage of molecules containing the desired number of deuterium atoms (e.g., d4) versus those with fewer (d0, d1, d2, d3) can be calculated, providing a measure of isotopic enrichment. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. 1H NMR is used to determine the position of deuterium incorporation by observing the disappearance or reduction in the integration of specific proton signals. 2H NMR can be used to directly observe the signals from the incorporated deuterium atoms, confirming their locations. researchgate.netrsc.orgresearchgate.net Together, these techniques provide a comprehensive analysis of the isotopic purity and structural integrity of the synthesized this compound. rsc.org

The table below summarizes the analytical techniques used to evaluate deuterium incorporation.

Analytical TechniqueInformation ProvidedPurpose
High-Resolution Mass Spectrometry (HR-MS) Precise mass, Isotopic distributionConfirms the total number of deuterium atoms incorporated and calculates overall isotopic enrichment.
¹H Nuclear Magnetic Resonance (¹H NMR) Disappearance/reduction of proton signalsDetermines the specific sites of deuteration and can be used to estimate site-specific incorporation levels.
²H Nuclear Magnetic Resonance (²H NMR) Direct detection of deuterium signalsConfirms the location of deuterium atoms on the molecular scaffold.

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications (e.g., 2H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of N-Nitroso-3-azabicyclo[3.3.0]octane-d4.

Deuterium (B1214612) (²H) NMR: The primary application of ²H-NMR is to confirm the successful incorporation of deuterium atoms into the molecule. A strong peak in the ²H-NMR spectrum, corresponding to the chemical environment of the deuterium atoms, verifies the effectiveness of the deuteration process. This technique is crucial for assessing the isotopic enrichment and ensuring the absence of deuterium at unintended positions.

Carbon-13 (¹³C) NMR: ¹³C-NMR provides a map of the carbon skeleton of the molecule. For this compound, the spectrum would be expected to show signals for each of the seven carbon atoms. The carbons directly bonded to deuterium atoms would exhibit splitting due to C-D coupling or may be significantly broadened, which helps to confirm the specific sites of deuteration. The chemical shifts are influenced by the bicyclic structure and the electron-withdrawing nature of the nitroso group.

Due to restricted rotation around the N-N bond, many asymmetrical nitrosamines can exist as a mixture of E and Z geometric isomers (rotamers). This isomerism can often be observed in NMR spectroscopy, leading to a duplication of signals for nearby nuclei in both ¹H and ¹³C spectra. The ratio of these isomers can be determined by integrating the corresponding peaks.

Table 1. Predicted ¹³C-NMR Chemical Shifts and Structural Assignments for this compound.
Carbon AtomPredicted Chemical Shift (ppm)Notes
C=O (Nitroso)-Not applicable.
Alpha to N-NO (Deuterated)45-60Signal may be split or broadened due to C-D coupling. Two signals may be present due to E/Z isomerism.
Bridgehead40-55Represents the junction of the two five-membered rings.
Cyclopentyl Ring25-40Multiple signals expected for the non-equivalent methylene (B1212753) carbons of the cyclopentane (B165970) moiety.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental formula. For this compound, HRMS is essential for verifying the molecular formula C₇H₈D₄N₂O. medchemexpress.com The experimentally measured accurate mass should align closely with the theoretical exact mass of 144.1201 Da. lgcstandards.com

Furthermore, HRMS is the preferred method for assessing isotopic purity. rsc.orgnih.gov By analyzing the relative intensities of the mass peaks corresponding to the deuterated molecule (d₄) and its potential unlabeled (d₀) or partially deuterated (d₁, d₂, d₃) counterparts, a precise percentage of isotopic enrichment can be calculated. This is critical for its function as an internal standard, where a high degree of isotopic purity is required. nih.gov

Table 2. Theoretical Exact Masses for Isotopologues of N-Nitroso-3-azabicyclo[3.3.0]octane.
IsotopologueMolecular FormulaTheoretical Exact Mass (Da)
d₀ (Unlabeled)C₇H₁₂N₂O140.09496
d₁C₇H₁₁DN₂O141.10124
d₂C₇H₁₀D₂N₂O142.10752
d₃C₇H₉D₃N₂O143.11380
d₄ (Target)C₇H₈D₄N₂O144.12008

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, these techniques confirm the presence of key structural features.

The most characteristic vibrations for nitrosamines are the N=O and N-N stretching modes. pw.edu.pl The N=O stretch typically appears as a strong absorption band in the region of 1400-1500 cm⁻¹. pw.edu.plupdatepublishing.com The N-N stretching vibration is found at a lower frequency, generally between 1050-1150 cm⁻¹. pw.edu.pl Additionally, the successful deuteration is confirmed by the presence of C-D stretching bands around 2100-2250 cm⁻¹, a region distinct from the typical C-H stretching vibrations (2850-3000 cm⁻¹).

Table 3. Characteristic Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C-HStretching2850 - 3000
C-DStretching2100 - 2250
N=OStretching1400 - 1500
N-NStretching1050 - 1150

Chromatographic Separation and Detection Methodologies

Chromatographic methods are essential for separating the target analyte from complex mixtures and for its sensitive quantification. This compound is used as an internal standard in these methods to ensure accuracy and precision. adventchembio.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like nitrosamines. In this method, the sample is vaporized and separated based on its boiling point and interaction with a capillary column before being detected by a mass spectrometer. The use of this compound as an internal standard corrects for any analyte loss during sample preparation and injection, enabling precise quantification. adventchembio.com GC coupled with tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity, allowing for the detection of nitrosamines at trace levels (ng/mL or lower). shimadzu.com

Table 4. Typical GC-MS/MS Parameters for Nitrosamine (B1359907) Analysis.
ParameterTypical Setting
Injection ModeSplitless
ColumnMid-polarity (e.g., SH-I-624Sil MS, HP-5MS)
Carrier GasHelium
Ionization ModeElectron Ionization (EI)
Detection ModeMultiple Reaction Monitoring (MRM)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone for nitrosamine analysis, particularly in complex matrices such as pharmaceutical drug products. waters.comsigmaaldrich.com This technique offers several advantages, including applicability to less volatile compounds and reduced need for extensive sample preparation. waters.com The analyte is separated by a reverse-phase HPLC column before being ionized (commonly by electrospray ionization, ESI) and detected by a tandem mass spectrometer. The high selectivity of MS/MS detection allows for the reliable quantification of the target nitrosamine even in the presence of co-eluting matrix components. fda.gov The use of a deuterated internal standard like this compound is standard practice to ensure the highest level of accuracy in quantification. sigmaaldrich.com

Table 5. Typical LC-MS/MS Parameters for Nitrosamine Analysis.
ParameterTypical Setting
ColumnReverse-phase (e.g., C18)
Mobile PhaseWater/Methanol or Water/Acetonitrile with formic acid
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Mass AnalyzerTriple Quadrupole (TQ) or High-Resolution (e.g., Orbitrap)
Detection ModeMultiple Reaction Monitoring (MRM) or Full Scan HRMS

Development of Quantitative Analytical Methods Using Deuterated Standards

The development of sensitive and selective quantitative analytical methods is paramount for ensuring the quality and safety of pharmaceutical products. The use of stable isotope-labeled internal standards, such as deuterated compounds, is a widely accepted strategy to achieve high accuracy and precision in chromatographic and mass spectrometric analyses. These standards are particularly crucial when dealing with complex matrices or when sample preparation steps may lead to analyte loss.

This compound is the deuterium-labeled form of N-Nitroso-3-azabicyclo[3.3.0]octane. medchemexpress.com The incorporation of deuterium atoms into the molecular structure results in a compound with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical physicochemical properties. This subtle yet significant difference allows for its use as an internal standard in mass spectrometry-based assays. When added to a sample at a known concentration, this compound co-elutes with the target analyte during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the deuterated internal standard, any variations introduced during sample preparation or analysis can be effectively normalized, leading to more reliable and reproducible quantification.

While the principles of using deuterated standards are well-established, specific applications and validated methods for this compound are not extensively detailed in publicly available scientific literature. The utility of such a standard would be in the quantification of its non-labeled analogue, N-Nitroso-3-azabicyclo[3.3.0]octane, which may be a potential nitrosamine impurity of concern in specific pharmaceutical manufacturing processes.

The development of a quantitative method using this compound would typically involve the following key steps:

Method Optimization: This includes the selection of an appropriate chromatographic technique (e.g., liquid chromatography or gas chromatography) and a mass spectrometry platform (e.g., tandem mass spectrometry). The chromatographic conditions, such as the column, mobile phase, and gradient, would be optimized to achieve good separation of the analyte from other matrix components. The mass spectrometer parameters, including ionization source and fragmentation transitions (for MS/MS), would be tuned for optimal sensitivity and selectivity for both the analyte and the deuterated standard.

Method Validation: A critical phase where the performance of the analytical method is rigorously evaluated. This would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The following interactive table represents a hypothetical summary of method validation parameters for a quantitative LC-MS/MS method for N-Nitroso-3-azabicyclo[3.3.0]octane using this compound as an internal standard. The data presented is illustrative of typical performance characteristics for such an assay and is not based on published research for this specific compound due to a lack of available data.

ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%80 - 120%
Precision (% RSD) < 5%≤ 15%
Limit of Detection (LOD) 0.05 ng/mLReportable
Limit of Quantification (LOQ) 0.15 ng/mLReportable

Data in this table is hypothetical and for illustrative purposes only.

Mechanistic Studies of Formation and Transformation

Formation Pathways of N-Nitroso-3-azabicyclo[3.3.0]octane

The formation of N-Nitroso-3-azabicyclo[3.3.0]octane occurs through the nitrosation of its secondary amine precursor, 3-azabicyclo[3.3.0]octane. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the bicyclic amine.

The kinetics of N-nitrosamine formation are influenced by several factors, including the basicity of the amine and the pH of the reaction medium. Generally, the reaction rate for the nitrosation of secondary amines exhibits a bell-shaped dependence on pH, with an optimal pH range typically between 3 and 4. This is because the formation of the active nitrosating agent, dinitrogen trioxide (N₂O₃), from nitrous acid is favored at lower pH, while the concentration of the unprotonated, reactive form of the amine is higher at increased pH values. For many alkylamines, the intrinsic rate constants for the reaction of the free amine with N₂O₃ are quite similar.

The primary precursor for the formation of N-Nitroso-3-azabicyclo[3.3.0]octane is the secondary amine 3-azabicyclo[3.3.0]octane. The structure and reactivity of this precursor are critical determinants of the nitrosation reaction.

Reaction conditions play a pivotal role in the efficiency of the nitrosation process. Key parameters include:

pH: As mentioned, an acidic pH is generally required to generate the active nitrosating species from nitrite (B80452). However, very low pH can lead to the protonation of the amine, rendering it unreactive. Some sources suggest that the nitrosation of 3-azabicyclo[3.3.0]octane can proceed with "fast reaction kinetics" in an alkaline environment, which may indicate alternative reaction mechanisms under these conditions.

Temperature: The rate of nitrosation reactions generally increases with temperature. However, the stability of the nitrosating agent and the potential for side reactions must also be considered.

Concentration: The concentrations of both the amine precursor and the nitrosating agent directly influence the reaction rate, as described by the reaction's rate law.

An early synthetic route to N-amino-3-azabicyclo[3.3.0]octane involved the reduction of N-Nitroso-3-azabicyclo[3.3.0]octane using zinc and hydrochloric acid (Zn/HCl), highlighting a historical method for its transformation.

The most common nitrosating agent for the formation of N-nitrosamines is nitrous acid (HNO₂), which is typically generated in situ from a nitrite salt, such as sodium nitrite (NaNO₂), in an acidic medium. google.com The active nitrosating species is often dinitrogen trioxide (N₂O₃), formed from the self-association of nitrous acid.

Alternative nitrosating agents can also be employed. For instance, a Raschig-type synthesis involves the use of chloramine (B81541) (NH₂Cl) for the amination of 3-azabicyclo[3.3.0]octane, which can be a precursor step in related syntheses. google.com

Catalysis can significantly influence the rate of nitrosation. The reaction can be catalyzed by various species, including certain anions and formaldehyde. In some cases, the reaction medium itself can have a catalytic effect.

Degradation and Stability Pathways of N-Nitroso-3-azabicyclo[3.3.0]octane-d4

The stability of N-nitrosamines is a critical aspect of their environmental and biological fate. Degradation can occur through various pathways, including photolysis and hydrolysis. It is important to note that specific studies on the degradation of this compound are not available in the reviewed literature. The following discussion is based on the general behavior of N-nitrosamines.

N-nitrosamines are known to be susceptible to degradation upon exposure to ultraviolet (UV) light. The primary photochemical process is the cleavage of the N-N bond, which is the weakest bond in the molecule. This homolytic cleavage results in the formation of an amino radical and a nitric oxide radical.

The subsequent reactions of these radical species can be complex and are influenced by the presence of oxygen and the nature of the solvent. In aqueous solutions, the photolysis of N-nitrosamines can lead to the formation of the corresponding secondary amine and nitrite. Studies on N-nitrosomorpholine have shown that UVA irradiation can lead to the formation of genotoxic products. nih.gov The photolytic stability of nitrosamines can vary, with cyclic nitrosamines reported to degrade significantly faster than their straight-chain counterparts under certain conditions. freethinktech.com

The hydrolytic stability of N-nitrosamines varies depending on their structure and the pH of the aqueous environment. In general, N-nitrosamines are relatively stable to hydrolysis under neutral and alkaline conditions. However, under strongly acidic conditions, they can undergo denitrosation, which involves the cleavage of the N-N bond to regenerate the secondary amine and release nitrous acid. This process can be accelerated by the presence of nucleophiles.

The decomposition of N-nitrosamines in water is a key factor in their environmental persistence. While specific data for N-Nitroso-3-azabicyclo[3.3.0]octane is lacking, the bicyclic structure may influence its stability and the specific decomposition products formed.

Oxidative Transformation Processes

The oxidative transformation of N-nitrosamines is a critical area of study, as it represents the primary pathway for their metabolic activation into reactive intermediates. While specific research on the oxidative transformation of this compound is not extensively detailed in the public domain, the metabolic fate of this compound can be understood by examining the well-established pathways for analogous cyclic and bicyclic N-nitrosamines. The deuterium (B1214612) labeling in this compound is significant, as it can influence the kinetics of these metabolic reactions, a phenomenon known as the kinetic isotope effect. Studies on other deuterated nitrosamines have shown a slight reduction in the rate of metabolic oxidation due to the stronger carbon-deuterium bond compared to a carbon-hydrogen bond. nih.gov

The central mechanism for the oxidative activation of N-nitrosamines is initiated by cytochrome P450 (CYP) enzymes. frontiersin.orgnih.gov This family of enzymes catalyzes the hydroxylation of the carbon atom immediately adjacent to the nitroso group (α-hydroxylation). frontiersin.orgnih.govacs.orgoup.com This initial oxidative step is the key to unleashing the biological activity of these compounds.

Following α-hydroxylation, the resulting α-hydroxynitrosamine is typically unstable. acs.orgnih.gov In the case of a bicyclic structure like N-Nitroso-3-azabicyclo[3.3.0]octane, this instability leads to spontaneous decomposition. This process involves the opening of one of the rings to form a reactive electrophilic intermediate, such as a diazohydroxide, which can then be converted to a diazonium ion. frontiersin.orgnih.govacs.org These highly reactive species are capable of alkylating cellular macromolecules.

A variety of CYP isoforms have been identified as being involved in the metabolism of different nitrosamines. The specific enzymes that are most active can depend on the structure of the particular nitrosamine (B1359907). However, members of the CYP2A and CYP2E subfamilies are frequently implicated as major contributors to the activation of these compounds in human liver microsomes. nih.govoup.com For instance, CYP2E1 is known to metabolize a wide range of small-molecule nitrosamines, while CYP2A6 has been shown to be particularly important for the activation of tobacco-specific nitrosamines. oup.comnih.gov

In addition to the primary α-hydroxylation pathway, some research suggests the possibility of processive oxidation. nih.gov In this secondary pathway, the highly unstable α-hydroxynitrosamine intermediate could be further oxidized by CYP enzymes before it decomposes. nih.gov This would lead to the formation of a more stable, yet still reactive, nitrosamide. nih.gov

The table below summarizes key cytochrome P450 enzymes and their roles in the metabolism of various representative nitrosamines, which provides a framework for understanding the likely oxidative transformation of this compound.

Enzyme FamilySpecific IsoformSubstrate ExamplesRole in Metabolism
Cytochrome P450 2A CYP2A6N-Nitrosodiethylamine (NDEA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)Major catalyst for α-hydroxylation and metabolic activation. acs.orgnih.govoup.com
CYP2A134-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)Important for the metabolic activation of specific tobacco-related nitrosamines. nih.gov
Cytochrome P450 2E CYP2E1N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA)Key enzyme in the N-dealkylation and activation of short-chain nitrosamines. oup.comnih.govoup.com
Cytochrome P450 3A CYP3A4N-Nitrosodiethylamine (NDEA)May play a role in the dealkylation of nitrosamines with ethyl groups. oup.com
Cytochrome P450 2C Not specifiedNitrosamines with ethyl groupsPotential involvement in the activation of certain nitrosamines. oup.com
Cytochrome P450 2D CYP2D6N-Nitrosodiethylamine (NDEA)Possible involvement in nitrosamine activation in some instances. oup.com

The following table outlines the general sequence of events in the oxidative transformation of a bicyclic nitrosamine, inferred from the established metabolic pathways of related compounds.

StepProcessIntermediate/ProductSignificance
1 α-Hydroxylationα-HydroxynitrosamineRate-limiting step, catalyzed by Cytochrome P450 enzymes. acs.orgoup.com
2 Spontaneous DecompositionDiazohydroxide/Diazonium ionThe unstable α-hydroxynitrosamine undergoes ring-opening to form a highly reactive electrophile. acs.org
3 Molecular InteractionAlkylated MacromoleculesThe electrophilic intermediate can react with cellular components.
(Alternative Step 2b) Processive OxidationNitrosamideA secondary pathway where the α-hydroxynitrosamine is further oxidized to a more stable reactive species. nih.gov

Metabolic Fate and Isotopic Tracing in Biological Systems Non Human Models

Investigation of Metabolic Transformations in in vitro Systems

In vitro studies, using systems such as liver microsomes, are fundamental for dissecting the initial steps of metabolism in a controlled environment. These systems contain high concentrations of the enzymes responsible for xenobiotic metabolism.

The biotransformation of N-nitroso compounds, including N-Nitroso-3-azabicyclo[3.3.0]octane-d4, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govoup.com These enzymes catalyze oxidative metabolism, which is the crucial first step in the bioactivation of nitrosamines. oup.comresearchgate.net

The principal and most critical metabolic pathway is α-hydroxylation. researchgate.netacs.org This reaction involves the enzymatic hydroxylation of a carbon atom immediately adjacent (in the α-position) to the N-nitroso group. For this compound, the deuterium (B1214612) atoms are located on these α-carbons. The cleavage of the carbon-deuterium (C-D) bond is often the rate-limiting step in this metabolic process. nih.gov

Specific CYP isozymes, particularly members of the CYP2A and CYP2E1 subfamilies, are known to be major catalysts in the activation of cyclic nitrosamines. nih.govacs.orgoup.com The enzymatic reaction results in the formation of an unstable α-hydroxy-d2-nitrosamine intermediate. This intermediate then undergoes spontaneous decomposition to form reactive electrophiles. researchgate.netacs.org Another, typically minor, pathway is denitrosation, which is considered a detoxification route as it removes the nitroso group. mdpi.com

Table 1: Key Enzymes in N-Nitrosamine Metabolism

Enzyme Family Specific Isozymes Primary Metabolic Pathway
Cytochrome P450 (CYP) CYP2A6, CYP2E1 α-Hydroxylation (Bioactivation)

The use of deuterium labeling is essential for identifying metabolites using techniques like high-resolution mass spectrometry. nih.govnih.gov The metabolic process begins with the parent compound, this compound.

Following CYP-mediated α-hydroxylation, unstable deuterated α-hydroxynitrosamine intermediates are formed. Due to their instability, these are not typically isolated but their existence is inferred from their breakdown products. The spontaneous decomposition of these intermediates would lead to the formation of a deuterated electrophilic diazonium ion and a carbonyl compound. The specific nature of the final stable metabolites depends on which of the two non-equivalent α-carbons is hydroxylated.

Table 2: Potential Deuterated Metabolites Following α-Hydroxylation

Site of Hydroxylation Initial Unstable Metabolite Potential Stable End Products (Deuterated)
α-carbon (Position 2) 2-hydroxy-N-nitroso-3-azabicyclo[3.3.0]octane-2,x-d2 Deuterated oxo-amino acids, other ring-opened products

In vivo Metabolic Tracing in Animal Models

In vivo studies in animal models, such as rats, provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole biological system.

Deuterium labeling is a key tool for pharmacokinetic studies. nih.gov The heavier isotope allows for the differentiation of the administered compound and its metabolites from endogenous molecules, which is particularly useful for analysis via mass spectrometry. nih.gov

The substitution of hydrogen with deuterium can lead to a significant "deuterium isotope effect," where the C-D bond is stronger than the C-H bond. nih.govnih.gov This increased bond strength can slow down the rate of CYP-mediated metabolism, as breaking this bond is often the rate-limiting step. nih.gov In animal models, this effect can manifest as:

Reduced Systemic Clearance: The compound is eliminated from the body more slowly. nih.gov

Increased Half-Life: The time it takes for the concentration of the compound in the blood to reduce by half is longer. nih.gov

Increased Bioavailability: A greater proportion of the administered dose reaches systemic circulation, particularly after oral administration, due to reduced first-pass metabolism in the liver. nih.govnih.gov

For example, studies on the deuterated analogue of N-nitrosodimethylamine ([2H6]NDMA) in rats showed a significantly lower systemic blood clearance and higher bioavailability compared to the non-deuterated compound. nih.gov

Isotopic tracing in animal models helps to map the complete metabolic pathways of a compound. For cyclic nitrosamines, α-hydroxylation is generally the major metabolic route leading to bioactivation. nih.gov

Other, minor metabolic routes can also occur, such as hydroxylation at positions other than the α-carbon (e.g., β- or γ-hydroxylation). nih.gov These pathways are often considered detoxification routes as they typically lead to more polar, easily excretable metabolites without the formation of reactive electrophiles.

The deuterium isotope effect can influence the balance between these major and minor routes. By slowing down the primary α-hydroxylation pathway, the metabolic flux may be redirected towards alternative, minor pathways. Tracing the distribution of the deuterium label among the various urinary metabolites allows researchers to quantify the relative importance of each metabolic route in vivo. nih.gov

Table 3: Metabolic Routes for N-Nitroso-3-azabicyclo[3.3.0]octane

Metabolic Route Description Classification
α-Hydroxylation Oxidation of carbon adjacent to the nitroso group Major (Bioactivation)
β-Hydroxylation Oxidation of carbon at the β-position Minor (Detoxification)
γ-Hydroxylation Oxidation of carbon at the γ-position Minor (Detoxification)

Kinetic Isotope Effect Kie Studies

Theoretical Framework of Kinetic Isotope Effects

The kinetic isotope effect is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org This effect arises primarily from the difference in mass between isotopes, which in turn affects the vibrational frequencies of chemical bonds. openochem.orgprinceton.edu According to the principles of quantum mechanics, a chemical bond is not static but vibrates at a specific frequency. The energy of this vibration is quantized, and even at absolute zero, the bond possesses a minimum amount of vibrational energy known as the zero-point energy (ZPE). openochem.org

The ZPE is dependent on the reduced mass of the atoms forming the bond; a bond involving a heavier isotope will have a lower vibrational frequency and, consequently, a lower ZPE. wikipedia.org For a reaction to occur, a certain amount of energy, the activation energy, must be supplied to reach the transition state. If a bond to an isotope is broken in the rate-determining step of a reaction, the difference in ZPE between the bond to the lighter isotope (e.g., C-H) and the heavier isotope (e.g., C-D) will result in a difference in the activation energies for the respective reactions. Generally, more energy is required to break the bond with the heavier isotope, leading to a slower reaction rate. wikipedia.orglibretexts.org

The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH), KIE = kL/kH. wikipedia.org The theoretical framework for KIE can be further understood through models like the harmonic oscillator and the Morse potential, which provide increasingly realistic descriptions of molecular vibrations and bond dissociation. openochem.org

Application of Deuterium (B1214612) Labeling to Reaction Mechanism Elucidation

Deuterium (²H or D), being twice as heavy as protium (B1232500) (¹H), often exhibits a significant KIE, making it a highly useful probe in mechanistic studies. wikipedia.org The strategic placement of deuterium atoms within a molecule, as in N-Nitroso-3-azabicyclo[3.3.0]octane-d4, allows for the investigation of specific bond-breaking events.

Kinetic isotope effects are broadly classified as primary or secondary.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For C-H bond activation, the cleavage of a C-D bond typically requires more energy than the cleavage of a C-H bond due to the ZPE difference. This results in a "normal" KIE, where kH/kD > 1. The magnitude of the primary KIE for C-H/C-D bonds is typically in the range of 6-10, although values outside this range can provide further mechanistic details, such as the occurrence of quantum tunneling. wikipedia.org

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the bond to the isotopically substituted atom is not broken in the rate-determining step. csbsju.edu These effects are generally smaller than primary KIEs and are categorized based on the position of the isotope relative to the reaction center. csbsju.edu

α-Secondary KIE: Observed when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, in a reaction where a carbon atom changes from sp³ to sp² hybridization, a normal KIE (kH/kD > 1) is typically observed. Conversely, a change from sp² to sp³ hybridization usually results in an inverse KIE (kH/kD < 1). wikipedia.org

β-Secondary KIE: Occurs when the isotope is on a carbon atom adjacent to the reaction center. These effects are often associated with changes in hyperconjugation or steric effects in the transition state.

In the context of this compound, the deuterium atoms are located on the carbon atoms alpha to the nitrogen of the pyrrolidine (B122466) ring. The metabolic activation of many N-nitrosamines is initiated by an enzymatic α-hydroxylation reaction catalyzed by cytochrome P450 enzymes. acs.orgnih.gov This process involves the cleavage of a C-H bond at the α-carbon. Therefore, a significant primary kinetic isotope effect would be expected if this C-H bond cleavage is the rate-limiting step in the metabolism of N-Nitroso-3-azabicyclo[3.3.0]octane.

Experimental Design and Data Interpretation for KIE Studies

The experimental design for a KIE study is crucial for obtaining reliable and interpretable data. There are three main types of experiments used to measure KIEs in C-H bond functionalization:

Parallel Experiments: The rates of reaction for the non-deuterated and deuterated substrates are measured in separate experiments under identical conditions. The KIE is then calculated as the ratio of the two rate constants. wikipedia.org While straightforward in principle, this method can be challenging due to the difficulty of precisely replicating reaction conditions. wikipedia.org

Intermolecular Competition Experiments: A mixture of the non-deuterated and deuterated substrates is subjected to the reaction conditions. The relative amounts of the products formed from each substrate are then measured, typically using mass spectrometry or NMR spectroscopy. This method is often more accurate as the two substrates are competing for the same reagents in the same reaction vessel. nih.gov

Intramolecular Competition Experiments: A single substrate containing both C-H and C-D bonds at equivalent positions is used. The ratio of products resulting from the cleavage of the C-H versus the C-D bond is then determined. This is the most sensitive method for measuring KIEs as it eliminates variables associated with comparing two different molecules. nih.gov

For this compound, an intermolecular competition experiment with its non-deuterated counterpart would be a common approach to determine the KIE for its metabolic α-hydroxylation.

Hypothetical Data for KIE Study of N-Nitroso-3-azabicyclo[3.3.0]octane Metabolism

To illustrate the interpretation of KIE data, consider a hypothetical study on the cytochrome P450-mediated metabolism of N-Nitroso-3-azabicyclo[3.3.0]octane and its d4-analog. An intermolecular competition experiment is performed, and the formation of the α-hydroxy metabolite is monitored over time.

Table 1: Hypothetical Initial Rates of α-Hydroxylation
SubstrateInitial Rate (μM/min)
N-Nitroso-3-azabicyclo[3.3.0]octane (kH)10.5
This compound (kD)1.8

From this data, the kinetic isotope effect is calculated as: KIE = kH / kD = 10.5 / 1.8 = 5.8

A KIE value of 5.8 is a significant primary isotope effect, which would strongly suggest that the cleavage of the C-H bond at the α-position is the rate-determining step in the metabolic α-hydroxylation of N-Nitroso-3-azabicyclo[3.3.0]octane.

Hypothetical Product Ratios in an Intramolecular KIE Study

If a substrate were synthesized with deuterium at only one of the two equivalent α-methylene groups (i.e., -CHD-), an intramolecular KIE experiment could be performed.

Table 2: Hypothetical Product Distribution from Intramolecular Competition
Product from Cleavage ofRelative Abundance (%)
C-H bond85
C-D bond15

The intramolecular KIE would be the ratio of the product abundances: KIE = 85 / 15 = 5.7

This result would corroborate the findings from the intermolecular experiment, providing strong evidence for C-H bond cleavage being the rate-limiting step.

Environmental Transformation and Occurrence Research

Photochemical and Microbial Degradation ProcessesThere is a lack of data on the degradation of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 resulting from exposure to sunlight or through metabolic processes by microorganisms.

Due to the absence of relevant research findings, data tables and detailed discussions on the environmental transformation and occurrence of this compound cannot be provided at this time. Further research is necessary to understand the environmental fate and potential impact of this compound.

Computational Chemistry and Theoretical Modeling

Conformational Analysis of N-Nitroso-3-azabicyclo[3.3.0]octane Derivatives

The rigid bicyclo[3.3.0]octane framework significantly constrains the conformational freedom of the molecule. However, subtle puckering of the two fused five-membered rings and the orientation of the N-nitroso group give rise to distinct conformational isomers. Computational methods, such as molecular mechanics and density functional theory (DFT), are instrumental in exploring the potential energy surface of these derivatives.

For the parent N-Nitroso-3-azabicyclo[3.3.0]octane, several low-energy conformations can be postulated. These would primarily differ in the relative orientation of the cyclopentane (B165970) rings (e.g., envelope or twist conformations) and the syn- or anti-orientation of the nitroso group relative to the bicyclic system. The rotational barrier around the N-N bond in nitrosamines is significant, often leading to stable Z and E isomers that can be distinguished computationally and sometimes experimentally. nih.govresearchgate.net

Table 1: Hypothetical Low-Energy Conformers of N-Nitroso-3-azabicyclo[3.3.0]octane

ConformerRing 1 PuckeringRing 2 PuckeringN-N=O OrientationRelative Energy (kcal/mol)
1EnvelopeEnvelopeSyn0.00 (Reference)
2TwistEnvelopeSyn(Calculated Value)
3EnvelopeEnvelopeAnti(Calculated Value)
4TwistTwistSyn(Calculated Value)

Note: The relative energy values in this table are hypothetical and would require specific quantum chemical calculations to be determined accurately.

The introduction of four deuterium (B1214612) atoms at a specific location on the bicyclic frame is not expected to dramatically alter the geometric parameters of the lowest energy conformations. However, the subtle changes in mass and vibrational frequencies could lead to minor shifts in the relative energies of the conformers.

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, particularly DFT, are pivotal in understanding the reactivity of nitrosamines. nih.govfrontiersin.orgnih.govacs.org A significant area of investigation for this class of compounds is the energetic landscape of their metabolic activation, which is linked to their biological activity. nih.govfrontiersin.orgnih.govacs.org For N-Nitroso-3-azabicyclo[3.3.0]octane, key reactions for theoretical study would include α-hydroxylation, a crucial step in the bioactivation of many nitrosamines. acs.org

Theoretical models can be employed to calculate the activation energies and reaction enthalpies for such processes. acs.org The calculations would involve optimizing the geometries of the reactant, transition state, and product for the hydroxylation at the carbon atoms adjacent to the nitrosamine (B1359907) functionality.

Table 2: Calculated Energetic Parameters for a Hypothetical Reaction Pathway

ParameterReactantTransition StateProduct
Absolute Energy (Hartree) (Calculated Value)(Calculated Value)(Calculated Value)
Relative Energy (kcal/mol) 0.00(Calculated Value)(Calculated Value)
Key Bond Distances (Å) C-H: (Value)C-H: (Value), H-O: (Value)C-O: (Value)

Note: This table represents a template for data that would be generated from quantum chemical calculations of a specific reaction, such as α-hydroxylation.

The deuteration in N-Nitroso-3-azabicyclo[3.3.0]octane-d4 would be expected to manifest a kinetic isotope effect (KIE) in reactions involving the cleavage of a C-D bond. Quantum chemical calculations can predict the magnitude of this KIE by computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, offering insights into their dynamics and interactions with their environment. nih.govulisboa.pt For this compound, MD simulations could be employed to understand its behavior in different solvents or its interaction with biological macromolecules.

A typical MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms over a series of time steps. Analysis of the resulting trajectory can reveal information about solvation shells, diffusion coefficients, and conformational dynamics.

In the context of biological systems, MD simulations could be used to dock the molecule into the active site of an enzyme and simulate its behavior. This could help in understanding potential binding modes and intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. The dynamic cross-correlation networks within a protein in the presence of the ligand can also be analyzed to understand how ligand binding might affect protein dynamics. nih.gov

Prediction of Spectroscopic Properties and Isotopic Shifts

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for the characterization of novel compounds. For this compound, theoretical calculations can provide predictions for its NMR and vibrational (IR and Raman) spectra.

DFT calculations can be used to compute NMR chemical shifts (¹H, ¹³C, ¹⁵N) and spin-spin coupling constants. nih.govresearchgate.netdigitellinc.com For the deuterated compound, the most significant effect would be the disappearance of the ¹H NMR signals corresponding to the positions of the deuterium atoms and the appearance of deuterium signals in the ²H NMR spectrum. The presence of deuterium can also induce small secondary isotope shifts on the chemical shifts of neighboring carbon and hydrogen atoms. mdpi.com

Vibrational frequencies can also be calculated using DFT. The substitution of hydrogen with deuterium leads to a significant mass change, resulting in a predictable shift of the vibrational frequencies involving the C-D bonds to lower wavenumbers compared to the C-H bonds. libretexts.orgosti.gov This isotopic shift is a key feature that can be used to assign vibrational modes. The theoretical ratio of C-H to C-D stretching frequencies is approximately √2. libretexts.org

Table 3: Predicted Isotopic Shifts in Vibrational Frequencies

Vibrational ModeCalculated Frequency (C-H) (cm⁻¹)Calculated Frequency (C-D) (cm⁻¹)Predicted Isotopic Shift (cm⁻¹)
Symmetric C-H/D Stretch(Value)(Value)(Value)
Asymmetric C-H/D Stretch(Value)(Value)(Value)
C-H/D Bending(Value)(Value)(Value)

Note: The values in this table are illustrative and would be the output of DFT frequency calculations on both the deuterated and non-deuterated isotopologues.

By comparing the theoretically predicted spectra with experimental data (when available), a detailed structural and vibrational assignment can be achieved.

Future Research Directions and Advanced Applications

Development of Novel Synthetic Approaches for Analogues

The synthesis of N-nitrosamines has traditionally relied on conventional chemical methods, such as the reaction of a secondary amine with a nitrosating agent like sodium nitrite (B80452) in an acidic medium. While effective, these methods can involve harsh conditions. Recent advancements in synthetic organic chemistry offer milder and more efficient alternatives that could be adapted for the synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 and a diverse library of its analogues.

Non-conventional methodologies, including electrochemical and photochemical synthesis, represent promising future directions. Electrochemical approaches can generate N-nitrosamines from secondary amines using reagents like sodium nitrite under acid-free conditions, which is also suitable for late-stage functionalization of complex molecules. Photochemical methods, extensively studied by Chow and co-workers, utilize photolytic conditions to initiate reactions of nitrosamines, often in acidic solutions, driven by the reactivity of the generated aminium radical. jchr.org These modern techniques could provide access to novel analogues with varied substitution patterns on the bicyclic core, enabling a systematic exploration of structure-activity relationships. The development of deuterated analogues, in particular, relies on efficient methods for introducing stable isotopes into organic molecules, such as using deuterated starting materials or catalysts for H-D exchange. acs.org

Table 1: Comparison of Synthetic Approaches for N-Nitrosamine Analogues

Synthetic ApproachDescriptionKey AdvantagesPotential Application for Analogues
Conventional SynthesisReaction of a secondary amine with a nitrosating agent (e.g., sodium nitrite) under acidic conditions.Well-established and widely used methodology.Baseline synthesis of standard analogues.
Electrochemical SynthesisUtilizes an electric current to drive the nitrosation reaction, often with a nitroso source like NaNO2 in an organic solvent.Can be performed under mild, acid-free conditions; suitable for late-stage functionalization of drug molecules.Creation of a diverse library of analogues with sensitive functional groups.
Photochemical SynthesisInvolves the use of light to initiate reactions of N-nitrosamines, proceeding through an aminium radical intermediate. jchr.orgAllows for unique reaction pathways not accessible by thermal methods. jchr.orgSynthesis of structurally complex or strained analogues.
Flow ChemistryReactions are performed in a continuously flowing stream within a reactor.Enhanced safety, scalability, and control over reaction parameters.Large-scale and on-demand synthesis of specific analogues for further screening.

Integration with "Omics" Technologies for Mechanistic Insights

Understanding the biological impact of N-nitroso compounds is crucial, given that many are potent carcinogens. jchr.org "Omics" technologies—genomics, proteomics, and metabolomics—provide a powerful, systems-level approach to unravel the complex molecular mechanisms underlying the biological activity of compounds like this compound.

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how exposure to a nitrosamine (B1359907) alters gene expression patterns. Studies have linked N-nitroso compound (NOC) exposure to significant changes in gene expression related to critical cellular processes, including apoptosis, cell cycle regulation, DNA repair, and oxidative stress. oup.comoup.com For instance, research on human blood cells demonstrated a correlation between urinary NOC levels and modifications in pathways involving cytoskeleton remodeling, immune response, and signal transduction. oup.com By exposing relevant cell models to this compound and its analogues, researchers can use transcriptomics to identify key genes and pathways affected.

Proteomics and metabolomics can provide further mechanistic layers. Proteomics can identify changes in protein expression and post-translational modifications, highlighting specific enzymes or structural proteins that interact with the compound or its metabolites. Metabolomics can map the metabolic fate of the compound and identify downstream biochemical perturbations. A primary mechanism of nitrosamine carcinogenicity involves metabolic activation by cytochrome P450 enzymes, leading to reactive electrophiles that form DNA adducts. mdpi.comnih.gov Integrating these omics datasets can provide a comprehensive picture of the compound's mechanism of action, from initial gene expression changes to alterations in protein function and metabolic pathways, ultimately linking molecular events to cellular responses.

High-Throughput Screening for New Research Applications

The unique three-dimensional structure of the 3-azabicyclo[3.3.0]octane core makes it an interesting scaffold for discovering new biologically active molecules. High-throughput screening (HTS) provides a methodology to rapidly test large libraries of chemical compounds for a specific biological activity. By applying HTS to a library of analogues derived from N-Nitroso-3-azabicyclo[3.3.0]octane, researchers can explore new applications beyond its use as an analytical standard.

Compound libraries featuring bicyclic and polycyclic structures are valuable in drug discovery due to their structural novelty and complexity, which can lead to improved binding affinity and target specificity. mdpi.com HTS campaigns can be designed to identify compounds that modulate the activity of specific enzymes, receptors, or cellular pathways. For example, one-bead-one-compound (OBOC) libraries allow for the screening of millions of compounds for binding to a protein target. researchgate.net The integration of HTS with parallel synthesis and protein crystallography can further accelerate the hit-finding process, providing atomic-level information about how active compounds bind to their targets. nih.gov Screening a library of N-Nitroso-3-azabicyclo[3.3.0]octane analogues could identify novel inhibitors of specific protein-protein interactions or enzymatic activities, opening up new avenues for therapeutic development or use as chemical probes in biomedical research.

Table 2: High-Throughput Screening (HTS) Methodologies for Research Applications

HTS MethodologyPrinciplePotential Application for Analogues
Target-Based ScreeningAssays designed to measure the interaction of compounds with a specific, purified biological target (e.g., an enzyme or receptor).Identifying analogues that inhibit or activate a particular protein implicated in a disease pathway.
Phenotypic ScreeningCompounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the target.Discovering analogues with novel activities, such as anti-proliferative effects on cancer cells or modulation of developmental processes.
One-Bead-One-Compound (OBOC) LibrariesA combinatorial chemistry method where each bead in a large library carries a unique compound, allowing for massive parallel screening. researchgate.netRapidly screening millions of diverse bicyclic analogues for binding affinity to a protein of interest. researchgate.net
HTS with Protein CrystallographyCombines rapid synthesis and screening with X-ray crystallography to quickly obtain structural information on how "hit" compounds bind to their target. nih.govAccelerating the hit-to-lead optimization process by providing detailed binding mode information for active analogues. nih.gov

Advanced Methodologies for Isotopic Analysis

As a deuterated standard, this compound is central to analytical methods requiring isotopic dilution for accurate quantification. The future of its application lies in the use of increasingly sophisticated analytical techniques that can leverage its isotopic label for more than just quantification.

Compound-Specific Isotope Analysis (CSIA) is a powerful technique that measures the stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) of individual compounds within a sample. Using methods like gas chromatography coupled to isotope ratio mass spectrometry (GC/IRMS), CSIA can provide detailed information on the formation pathways and precursor compounds of contaminants like N-nitrosamines. oup.com For example, by analyzing the isotope ratios of a nitrosamine formed in a reaction, researchers can determine which atoms were involved in the rate-limiting step, offering mechanistic clues. oup.com The known isotopic signature of this compound makes it an ideal tool for validating such methods and for spiking experiments to trace its transformation and degradation pathways in complex environmental or biological matrices.

Furthermore, advances in high-resolution mass spectrometry (HRMS), such as LC-HRMS, offer enhanced selectivity and sensitivity for detecting and quantifying trace levels of nitrosamines. oup.com These techniques can differentiate analytes from matrix interferences with high mass accuracy. oup.com The use of isotopically labeled standards like this compound in conjunction with HRMS is critical for developing robust and validated analytical methods to ensure the safety and quality of various products. oup.comoup.com

Table 3: Advanced Methodologies for Isotopic Analysis

MethodologyPrincipleApplication with this compound
Isotope Dilution Mass Spectrometry (IDMS)A known amount of an isotopically labeled standard is added to a sample. The ratio of the natural to the labeled analyte is measured by MS to determine the exact concentration of the natural analyte.Accurate quantification of the unlabeled N-Nitroso-3-azabicyclo[3.3.0]octane in various matrices.
Gas Chromatography/Isotope Ratio Mass Spectrometry (GC/IRMS)Separates compounds by GC and then measures their specific stable isotope ratios.Used in Compound-Specific Isotope Analysis (CSIA) to investigate formation and degradation pathways of the compound by tracing isotopic signatures. oup.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)Combines the separation power of LC with the high mass accuracy and resolution of HRMS detectors (e.g., Orbitrap, TOF).Provides high selectivity and sensitivity for detecting the compound and its metabolites at trace levels, differentiating them from isobaric interferences. oup.com
Quantitative Deuterium (B1214612) Nuclear Magnetic Resonance (qDNMR)An NMR-based method that can be used to determine the position and extent of deuterium labeling in a molecule.Verifying the isotopic purity and specific location of deuterium atoms in the this compound molecule. oup.com

Q & A

Q. How is N-Nitroso-3-azabicyclo[3.3.0]octane-d4 synthesized, and what deuterium labeling strategies are employed?

Methodological Answer: The synthesis typically involves deuteration of the parent compound (N-Nitroso-3-azabicyclo[3.3.0]octane) using deuterated reagents or isotopic exchange under controlled conditions. For example, deuterium can be introduced at specific positions (e.g., methyl or methylene groups) via catalytic deuteration or acid-catalyzed H/D exchange. The use of deuterated solvents (e.g., D₂O) and reagents (e.g., NaBD₄) ensures minimal isotopic dilution. Post-synthesis, purification via preparative HPLC or column chromatography is critical to isolate the deuterated product .

Q. What analytical techniques are essential for characterizing the purity and isotopic integrity of this compound?

Methodological Answer:

  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula and isotopic enrichment (e.g., 99 atom% D).
  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies non-deuterated impurities, while ²H NMR or ¹³C-DEPT validates deuterium incorporation.
  • HPLC/UV-Vis: Purity assessment using reverse-phase HPLC with UV detection at 230–260 nm (λmax for nitroso groups).
  • Isotopic Ratio Analysis: Isotope-ratio mass spectrometry (IRMS) quantifies D/H ratios .

Q. How is this compound utilized as an internal standard in nitrosamine analysis?

Methodological Answer: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows. Its deuterated structure minimizes matrix effects and co-elution issues. Researchers spike it into samples before extraction to correct for analyte loss during sample preparation. Quantification is achieved by comparing the analyte-to-IS peak area ratio against a calibration curve .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) influence the conformational dynamics of this compound in solution-phase studies?

Methodological Answer: Deuterium substitution alters rotational barriers and vibrational modes. Variable-temperature ¹H/²H NMR can probe N-N rotational barriers, which are typically lower in deuterated analogs due to reduced zero-point energy. For example, shows that N-N rotation barriers in similar nitrosamines range from 12–15 kcal/mol, with deuterium causing subtle shifts in equilibrium conformers. X-ray crystallography (if crystalline) or computational modeling (DFT) further elucidates isotopic effects on bond angles and torsional strain .

Q. What methodologies are recommended for validating quantitative LC-MS/MS methods using deuterated nitrosamine standards like this compound?

Methodological Answer:

  • Linearity and Sensitivity: Establish a linear range (e.g., 0.1–100 ng/mL) with R² > 0.995.
  • Precision/Accuracy: Intra-/inter-day precision (RSD ≤ 15%) and accuracy (80–120% recovery) via spiked matrices.
  • Matrix Effects: Evaluate ion suppression/enhancement using post-column infusion.
  • Stability: Assess short-term (room temperature) and long-term (-20°C) stability of the deuterated standard.
  • Cross-Validation: Compare results with non-deuterated analogs to confirm isotopic fidelity .

Q. How can researchers resolve discrepancies in kinetic stability data for deuterated nitrosamines under varying pH and temperature conditions?

Methodological Answer: Discrepancies often arise from pH-dependent degradation pathways (e.g., acid-catalyzed denitrosation) or temperature-induced decomposition. To resolve:

  • Kinetic Studies: Monitor degradation rates via HPLC at multiple pH/temperature conditions.
  • Isotopic Tracer Experiments: Use ¹⁵N-labeled analogs to trace nitroso group fate.
  • Cross-Technique Validation: Correlate LC-MS data with NMR or FTIR to identify degradation byproducts.
  • Computational Modeling: Predict activation energies for degradation pathways using molecular dynamics simulations .

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